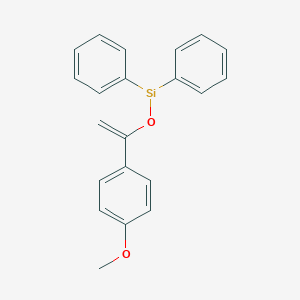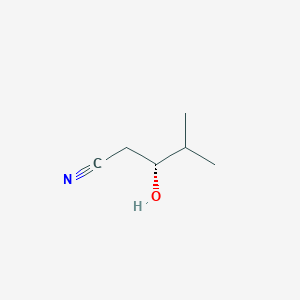
Pentanenitrile, 3-hydroxy-4-methyl-, (3R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- is an organic compound with the molecular formula C6H11NO It is a nitrile derivative with a hydroxyl group and a methyl group attached to the carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-methylpentanoic acid with a dehydrating agent to form the nitrile group. The reaction conditions typically include the use of a strong acid or base to facilitate the dehydration process.
Industrial Production Methods
In an industrial setting, the production of Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on cost-effectiveness and scalability.
化学反应分析
Types of Reactions
Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-4-methylpentanenitrile.
Reduction: The nitrile group can be reduced to form the corresponding amine, 3-hydroxy-4-methylpentylamine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-oxo-4-methylpentanenitrile
Reduction: 3-hydroxy-4-methylpentylamine
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes.
相似化合物的比较
Similar Compounds
Butanenitrile, 3-hydroxy-4-methyl-: Similar structure but with a shorter carbon chain.
Hexanenitrile, 3-hydroxy-4-methyl-: Similar structure but with a longer carbon chain.
Pentanenitrile, 3-hydroxy-2-methyl-: Similar structure but with the methyl group at a different position.
Uniqueness
Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- is unique due to its specific stereochemistry and the position of the functional groups
属性
CAS 编号 |
918659-07-1 |
|---|---|
分子式 |
C6H11NO |
分子量 |
113.16 g/mol |
IUPAC 名称 |
(3R)-3-hydroxy-4-methylpentanenitrile |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(8)3-4-7/h5-6,8H,3H2,1-2H3/t6-/m1/s1 |
InChI 键 |
GFNKFZXGNLHVMK-ZCFIWIBFSA-N |
手性 SMILES |
CC(C)[C@@H](CC#N)O |
规范 SMILES |
CC(C)C(CC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone](/img/structure/B14178507.png)
![2,2-Dimethyl-5-[2-(1,3-thiazol-2-yl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14178516.png)
![(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14178523.png)
![Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)-](/img/structure/B14178525.png)
![2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde](/img/structure/B14178527.png)
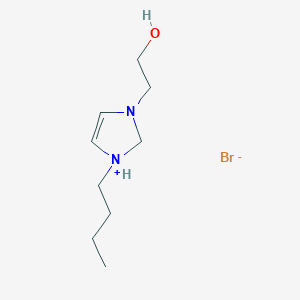
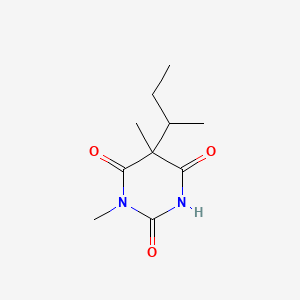
![5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14178565.png)
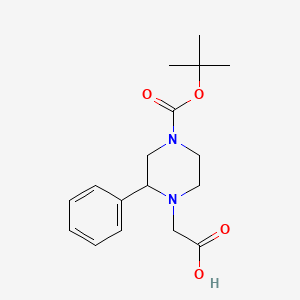
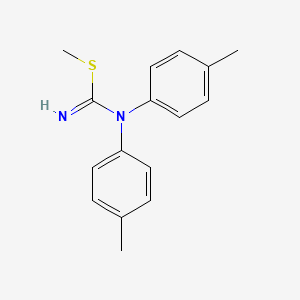
![9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14178594.png)
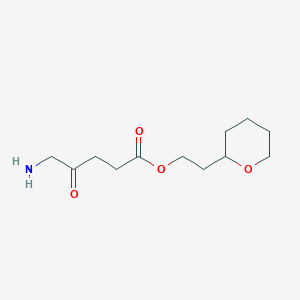
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-](/img/structure/B14178598.png)
